molecular formula C20H23N3O5 B14438159 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate CAS No. 73806-61-8

1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate

Cat. No.: B14438159
CAS No.: 73806-61-8
M. Wt: 385.4 g/mol
InChI Key: ZRCJJZIMECSYDS-BTJKTKAUSA-N
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Description

1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications . This compound, in particular, has a unique structure that combines the properties of diphenylmethoxy and guanidine, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with cyanamide to form 1-(2-(diphenylmethoxy)ethyl)guanidine. The final step involves the reaction of this compound with maleic acid to form the hydrogen maleate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Scientific Research Applications

1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Diphenylmethoxy)ethyl)guanidine hydrogen maleate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Properties

CAS No.

73806-61-8

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

2-benzhydryloxyethyl(diaminomethylidene)azanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C16H19N3O.C4H4O4/c17-16(18)19-11-12-20-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14;5-3(6)1-2-4(7)8/h1-10,15H,11-12H2,(H4,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZRCJJZIMECSYDS-BTJKTKAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC[NH+]=C(N)N.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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